Apoptotic agent-4

VEGFR-2 Kinase Inhibition IC50

Apoptotic Agent-4 (also known as Compound is a synthetic small molecule characterized as an apoptosis inducer and a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The compound features the molecular formula C22H28N4O3S2 and a molecular weight of 460.61 g/mol.

Molecular Formula C22H28N4O3S2
Molecular Weight 460.6 g/mol
Cat. No. B12384747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApoptotic agent-4
Molecular FormulaC22H28N4O3S2
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=NNC(=S)NC3=CC=C(C=C3)OC)C
InChIInChI=1S/C22H28N4O3S2/c1-16-12-14-26(15-13-16)31(27,28)21-10-4-18(5-11-21)17(2)24-25-22(30)23-19-6-8-20(29-3)9-7-19/h4-11,16H,12-15H2,1-3H3,(H2,23,25,30)/b24-17+
InChIKeyUZUXNVRRJOOMSC-JJIBRWJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apoptotic Agent-4: VEGFR-2 Inhibitor and Apoptosis Inducer for Cancer Research Procurement


Apoptotic Agent-4 (also known as Compound 9) is a synthetic small molecule characterized as an apoptosis inducer and a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The compound features the molecular formula C22H28N4O3S2 and a molecular weight of 460.61 g/mol [1]. As a VEGFR-2 tyrosine kinase inhibitor, it is primarily investigated for its anticancer properties, demonstrating the capacity to suppress cancer cell proliferation and induce cell cycle arrest [2].

Apoptotic Agent-4 Procurement Risks: Why VEGFR-2 Inhibitor Class Substitution Fails Without Direct Comparative Data


VEGFR-2 inhibitors exhibit high structural heterogeneity, leading to divergent potency, selectivity profiles, and downstream biological effects. Substituting Apoptotic Agent-4 with another in-class VEGFR-2 inhibitor without empirical justification can compromise experimental reproducibility. Factors such as distinct IC50 values, variable anti-proliferative activity across different cancer cell lines, and unique effects on the cell cycle (e.g., dual G2/M and Pre-G1 arrest) are not class-wide properties but are compound-specific [1]. Generic selection based solely on target name (VEGFR-2 inhibition) ignores these critical quantitative differences, which directly influence research outcomes.

Apoptotic Agent-4 Evidence Guide: Quantitative Differentiation Data for Scientific Selection


Apoptotic Agent-4 VEGFR-2 Kinase Inhibition Potency Compared to a Reference VEGFR-2 Inhibitor

Apoptotic Agent-4 (Compound 9) demonstrates moderate inhibition of VEGFR-2 kinase. Its potency is quantified and can be compared to a highly potent, reference VEGFR-2 inhibitor to highlight its position in the potency spectrum. While not as potent as some tool compounds, its specific activity forms a distinct baseline for research requiring a less complete blockade of VEGFR-2 signaling. For context, a reference compound VEGFR-2-IN-55 exhibits an IC50 of 1.24 nM, which is substantially more potent .

VEGFR-2 Kinase Inhibition IC50

Differential Anti-Proliferative Activity of Apoptotic Agent-4 Across Human Cancer Cell Lines

Apoptotic Agent-4 (Compound 9) exhibits differential anti-proliferative activity against a panel of human cancer cell lines, with a notable preference for the HepG-2 hepatocellular carcinoma cell line. This contrasts with the activity profile of other VEGFR-2 inhibitors, such as VEGFR-2-IN-74, which shows a different pattern of sensitivity. Specifically, VEGFR-2-IN-74 is more active against the A549 lung cancer cell line (IC50 = 2.67 µM) than against HCT116 (IC50 = 10.87 µM) [3].

Cytotoxicity Cancer Cell Lines Anti-proliferative

Apoptotic Agent-4 Induces Dual Cell Cycle Arrest at G2/M and Pre-G1 Phases

Flow cytometry analysis confirms that Apoptotic Agent-4 (Compound 9) induces a unique pattern of cell cycle arrest, blocking cells at both the G2/M and Pre-G1 phases. This dual arrest is a specific phenotypic outcome not observed with all VEGFR-2 inhibitors. For example, VEGFR-2-IN-23, another potent VEGFR-2 inhibitor, induces cell cycle arrest exclusively at the G1 phase in MCF-7 cells [3]. The concurrent increase in the Pre-G1 population is a hallmark of apoptosis induction and is a key differentiator.

Cell Cycle Flow Cytometry Apoptosis

Apoptotic Agent-4: Best Application Scenarios Driven by Differential Evidence


Investigating VEGFR-2 Partial Inhibition in Hepatocellular Carcinoma Models

Apoptotic Agent-4 is the optimal compound for studies requiring moderate VEGFR-2 inhibition rather than complete target ablation, as evidenced by its IC50 of 0.5717 µM [1]. This moderate potency is particularly relevant for hepatocellular carcinoma research, given the compound's superior anti-proliferative activity against HepG-2 cells (IC50 = 5.15 µM) compared to other cell lines [2]. This combination of moderate kinase inhibition and preferential cellular activity provides a unique tool for dissecting VEGFR-2-dependent and -independent pathways in liver cancer cells.

Elucidating G2/M Checkpoint Control Mechanisms

Apoptotic Agent-4's demonstrated ability to arrest cells in the G2/M phase provides a unique opportunity to study this specific checkpoint in the context of VEGFR-2 signaling [3]. This is a key advantage over other VEGFR-2 inhibitors that arrest cells solely in the G1 phase [4]. Researchers investigating the DNA damage response, mitotic entry, or the regulation of cyclin B1/CDK1 complexes should prioritize Apoptotic Agent-4 to induce a G2/M blockade, allowing for precise mechanistic studies that would be impossible with a G1-specific inhibitor.

Combination Studies Focused on Overcoming Apoptosis Resistance

Given that Apoptotic Agent-4 increases the Pre-G1 population, a direct indicator of apoptosis, it serves as an excellent baseline tool for combination therapy research [3]. Its moderate VEGFR-2 inhibition [1] may not trigger the same compensatory survival mechanisms as more potent inhibitors, making it an ideal partner for compounds targeting other apoptosis-related proteins (e.g., Bcl-2 family members). Researchers can use Apoptotic Agent-4 to assess whether its unique, dual-arrest phenotype can sensitize cancer cells to other agents, overcoming resistance mechanisms that limit the efficacy of more potent VEGFR-2 inhibitors.

Technical Documentation Hub

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